Cas no 2172572-70-0 (1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

1-4-Amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one is a specialized chemical compound featuring a piperidine core functionalized with a cyclobutyl-substituted pyrazole moiety and a trifluoroacetyl group. Its structural complexity and unique pharmacophoric elements make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The trifluoroethyl ketone group enhances metabolic stability and binding affinity, while the amino and heterocyclic components contribute to selective interactions with biological targets. This compound is suited for high-precision research applications, offering synthetic versatility for further derivatization in drug discovery and pharmacological studies.
1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one structure
2172572-70-0 structure
Product name:1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one
CAS No:2172572-70-0
MF:C14H19F3N4O
MW:316.322073221207
CID:5569306
PubChem ID:165594125

1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
    • 2172572-70-0
    • EN300-1626722
    • 1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one
    • Inchi: 1S/C14H19F3N4O/c15-14(16,17)12(22)20-8-5-13(18,6-9-20)11-4-7-19-21(11)10-2-1-3-10/h4,7,10H,1-3,5-6,8-9,18H2
    • InChI Key: ZFQVFYUIFJYVNY-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCC(CC1)(C1=CC=NN1C1CCC1)N)=O)(F)F

Computed Properties

  • Exact Mass: 316.15109573g/mol
  • Monoisotopic Mass: 316.15109573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.2Ų

1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1626722-250mg
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
250mg
$840.0 2023-09-22
Enamine
EN300-1626722-1000mg
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
1000mg
$914.0 2023-09-22
Enamine
EN300-1626722-5000mg
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
5000mg
$2650.0 2023-09-22
Enamine
EN300-1626722-500mg
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
500mg
$877.0 2023-09-22
Enamine
EN300-1626722-2500mg
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
2500mg
$1791.0 2023-09-22
Enamine
EN300-1626722-1.0g
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
1.0g
$914.0 2023-07-10
Enamine
EN300-1626722-0.5g
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
0.5g
$877.0 2023-07-10
Enamine
EN300-1626722-10.0g
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
10.0g
$3929.0 2023-07-10
Enamine
EN300-1626722-5.0g
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
5.0g
$2650.0 2023-07-10
Enamine
EN300-1626722-0.05g
1-[4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
2172572-70-0
0.05g
$768.0 2023-07-10

1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one Related Literature

Additional information on 1-4-amino-4-(1-cyclobutyl-1H-pyrazol-5-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one

Introduction to 1-(4-Amino-4-(1-Cyclobutyl-1H-Pyrazol-5-Yl)Piperidin-1-Yl)-2,2,2-Trifluoroethan-1-One (CAS No. 2172572-70-0)

The compound 1-(4-Amino-4-(1-Cyclobutyl-1H-Pyrazol-5-Yl)Piperidin-1-Yl)-2,2,2-Trifluoroethan-1-One, identified by the CAS number 2172572-70, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a piperidine ring substituted with an amino group and a pyrazole moiety fused with a cyclobutane ring. The trifluoroacetyl group further enhances its chemical properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of such molecules in drug discovery and development. The presence of the pyrazole ring, a five-membered aromatic heterocycle, is known to confer unique electronic properties that can enhance bioavailability and target specificity. Additionally, the cyclobutane ring introduces strain into the molecule, potentially increasing its reactivity and binding affinity to specific biological targets. These features make 1-(4-Amino-4-(1-Cyclobutyl-1H-Pyrazol-5-Yl)Piperidin an attractive candidate for exploring novel therapeutic agents.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including nucleophilic substitution and cyclization reactions, to construct the piperidine and pyrazole frameworks. The integration of the trifluoroacetyl group is typically achieved through acylation reactions, which are well-documented in organic chemistry literature. These synthetic methods have been optimized in recent years to meet the demands of large-scale production for pharmaceutical applications.

In terms of pharmacological properties, this compound has shown promising results in preclinical studies. Its ability to modulate key biological pathways makes it a potential candidate for treating conditions such as inflammation, neurodegenerative diseases, and certain types of cancer. For instance, studies have demonstrated that the compound exhibits potent anti-inflammatory activity by inhibiting cytokine production in immune cells. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

The structural versatility of 1-(4-Amino-4-(1-Cyclobutyl-1H-Pyrazol-5-Yl)Piperidin-1-Yl)-2,2,2-Trifluoroethan-1-One allows for further modifications to enhance its therapeutic profile. Researchers are actively exploring analogs with varying substituents on the pyrazole and piperidine rings to optimize pharmacokinetic properties such as solubility and metabolic stability. These efforts are supported by advanced computational tools that enable virtual screening and molecular docking studies to predict binding affinities and selectivity.

In conclusion, the compound CAS No. 2172572-70-< strong >0 strong > represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique structure and promising pharmacological properties position it as a valuable asset in the development of novel therapeutic agents. As research continues to unfold, this molecule is expected to contribute significantly to the field of medicinal chemistry and pave the way for innovative treatments in various disease areas.

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